(2-Furan-2-yl-2-oxo-ethylamino)-acetic acid
Description
Properties
IUPAC Name |
2-[[2-(furan-2-yl)-2-oxoethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-6(4-9-5-8(11)12)7-2-1-3-13-7/h1-3,9H,4-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGKBDBBTWLBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Furan-2-yl-2-oxoacetic Acid with Glycine Derivatives
A widely reported method involves the condensation of 2-(furan-2-yl)-2-oxoacetic acid (1 ) with glycine or its protected derivatives. The carboxylic acid group in 1 is typically activated using thionyl chloride or oxalyl chloride to form the corresponding acyl chloride (2 ), which subsequently reacts with glycine ethyl ester in the presence of a base (e.g., triethylamine) to yield the ethyl ester intermediate (3 ). Acidic or basic hydrolysis of 3 then affords the target compound.
Key reaction conditions :
Reductive Amination of 2-Furan-2-yl-2-oxoacetaldehyde
An alternative route utilizes 2-(furan-2-yl)-2-oxoacetaldehyde (4 ) and glycine in a reductive amination process. The aldehyde group in 4 reacts with the amino group of glycine under hydrogenation conditions (H₂, 50 psi) using palladium on carbon (Pd/C) as a catalyst. This one-pot method simplifies purification but requires careful pH control (pH 6–7) to prevent over-reduction of the ketone group.
Optimization insights :
Multi-Step Synthesis from Furan Precursors
Industrial-scale protocols often start with furan derivatives to build the core structure incrementally:
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Oxidation of 2-acetylfuran : Treatment with NaNO₂ in HCl/H₂SO₄ at 65°C yields 2-(furan-2-yl)-2-oxoacetic acid (1 ) with 98.7% purity.
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Amination : 1 reacts with ethylenediamine in methanol under reflux, followed by selective hydrolysis to introduce the glycine moiety.
Critical parameters :
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Oxidation temperature : Elevated temperatures (>60°C) improve conversion but risk furan ring decomposition.
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Selectivity : Use of copper sulfate (0.1 eq) as a catalyst enhanced cis-isomer selectivity (>95%) in amination steps.
Catalytic Systems and Yield Optimization
Metal-Catalyzed Reactions
Copper and palladium catalysts are pivotal in key steps:
Solvent and Temperature Effects
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Polar aprotic solvents : Dimethylformamide (DMF) improved glycine coupling efficiency by 15% compared to THF.
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Low-temperature regimes : Reactions conducted below 10°C minimized ketone group degradation during oxidation.
Analytical Validation and Purification
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
(2-Furan-2-yl-2-oxo-ethylamino)-acetic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: (2-Furan-2-yl-2-hydroxy-ethylamino)-acetic acid.
Substitution: Various N-substituted derivatives depending on the substituent used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of (2-Furan-2-yl-2-oxo-ethylamino)-acetic acid as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from the furan scaffold have shown promising results in inducing apoptosis in cancer cells, such as MCF7 breast cancer cells, through intrinsic pathways .
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative 1 | MCF7 | 30 | Apoptosis induction |
| Derivative 2 | HepG2 | 20 | DNA fragmentation |
| Derivative 3 | PC12 | 15 | Intrinsic pathway activation |
1.2 Inhibition of Cytochrome P450 Enzymes
The compound has also been investigated for its role as a selective inhibitor of cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13. These enzymes are involved in the metabolism of nicotine and other xenobiotics. Inhibiting these enzymes can potentially reduce the risk of lung cancer associated with tobacco use by decreasing the activation of carcinogenic nitrosamines .
Biochemical Applications
2.1 Hydrophilic Interaction Liquid Chromatography (HILIC)
This compound has been utilized in HILIC for the separation and analysis of polar compounds. Its unique structure allows for effective interaction with polar stationary phases, enhancing the resolution of complex mixtures in analytical chemistry .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that can be modified to enhance its biological activity or selectivity. Various synthetic pathways have been explored to create analogs with improved efficacy against specific biological targets .
Table 2: Synthetic Pathways and Modifications
| Synthetic Method | Product Yield (%) | Biological Target |
|---|---|---|
| Method A | 85 | Anticancer |
| Method B | 75 | CYP inhibition |
| Method C | 90 | HILIC application |
Case Studies
4.1 Case Study: Anticancer Efficacy
In a study conducted on several derivatives of this compound, researchers evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the furan ring significantly enhanced anticancer activity, demonstrating the compound's potential as a lead structure in drug development .
4.2 Case Study: CYP Inhibition
Another study focused on the inhibition of CYP enzymes using this compound showed that specific derivatives selectively inhibited CYP2A6 over other P450 enzymes, suggesting a potential therapeutic application in reducing nicotine metabolism and subsequent cancer risk among smokers .
Mechanism of Action
The mechanism of action of (2-Furan-2-yl-2-oxo-ethylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The amino acid moiety can also play a role in the compound’s overall activity by interacting with biological macromolecules.
Comparison with Similar Compounds
Key Structural Features :
- Furan ring : A five-membered aromatic oxygen heterocycle contributing to electron-rich properties.
- Oxo group : Enhances acidity (pKa ~2–3) and reactivity, typical of α-keto acids.
- Ethylamino-acetic acid moiety: Introduces basicity (amine functionality) and hydrogen-bonding capacity.
Molecular Formula: Presumed to be C₈H₉NO₄ (based on parent glyoxylic acid scaffold modifications).
Comparison with Structurally Similar Compounds
2-(Furan-2-yl)-2-oxoacetic acid
Furan-2-acetic acid
2-[(2E)-2-(2-Furylmethylene)hydrazino]-2-oxo-N-phenylacetamide
CAS: Not specified | Formula: C₁₃H₁₂N₄O₃ | MW: 280.26
2-Amino-2-(furan-2-yl)acetic acid
CAS: 110727-83-8 | Formula: C₆H₇NO₃ | MW: 141.13
- Structural Differences: Amino group directly attached to the α-carbon, lacking the oxo group.
- Properties :
- Zwitterionic behavior in solution (amine and carboxylic acid groups).
- Lower reactivity compared to α-keto acids.
- Applications : Chiral building block in peptide synthesis .
Comparative Data Table
Biological Activity
(2-Furan-2-yl-2-oxo-ethylamino)-acetic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and other biological properties, supported by data from various studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₈H₉N₃O₄
- Molecular Weight : 183.16136 g/mol
- CAS Number : 1467-70-5
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a comparative study, it demonstrated strong inhibitory effects against various pathogens.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 30 | 64 |
| Staphylococcus aureus | 28 | 80 |
| Candida albicans | 25 | 100 |
The compound showed a significant inhibition zone against Escherichia coli, indicating its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics .
Anticancer Activity
The anticancer properties of this compound have been evaluated in vitro against various cancer cell lines. Notably, it has shown promising results in targeting multidrug-resistant (MDR) cancer cells.
Case Study: Anticancer Efficacy
In a study assessing its effects on HepG2 liver cancer cells, the compound exhibited IC50 values significantly lower than those of conventional chemotherapeutics like Doxorubicin:
Table 2: Anticancer Activity Against HepG2 Cells
| Compound | IC50 (µM) |
|---|---|
| This compound | 5.5 |
| Doxorubicin | 7.29 |
These results indicate that the compound can induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of anti-apoptotic proteins and modulation of calcium homeostasis within cells .
The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is believed to inhibit bacterial enzymes, leading to its antimicrobial effects, while also interfering with cellular pathways critical for cancer cell survival.
Proposed Mechanisms:
- Antimicrobial Action : Inhibition of enzyme activity in bacterial pathways.
- Anticancer Action : Induction of apoptosis via modulation of Bcl-2 family proteins and calcium signaling pathways .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific sites on the furan ring and the oxo group can significantly enhance biological activity.
Key Findings:
Q & A
Q. What safety protocols and handling precautions are critical when working with (2-Furan-2-yl-2-oxo-ethylamino)-acetic acid in laboratory settings?
- Methodological Answer : The compound is classified as a skin corrosive/irritant (Category 1A/B/C) under GHS guidelines, requiring stringent safety measures :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions.
- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for inhalation or ingestion .
- Storage : Keep in a dry, well-ventilated area, away from incompatible materials (e.g., strong oxidizers) .
Q. How can spectroscopic methods be employed to characterize the structure of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to identify proton environments (e.g., furan ring protons at δ 6.3–7.4 ppm) and carbonyl carbons (δ 170–180 ppm) .
- IR Spectroscopy : Confirm the presence of amide (C=O stretch ~1650 cm) and carboxylic acid (O-H stretch ~2500–3300 cm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular formula (e.g., CHNO) and fragmentation patterns .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : A typical synthesis involves coupling 2-furan-2-yl-2-oxoethylamine with bromoacetic acid derivatives under mild conditions :
| Reagent | Role | Conditions |
|---|---|---|
| Bromoacetic acid | Electrophile | Room temperature, DMF solvent |
| Triethylamine | Base | Stirring for 6–12 hours |
| 2-Furan-2-yl-2-oxoethylamine | Nucleophile | Nitrogen atmosphere |
| Yields typically range from 60–75% after purification via recrystallization or column chromatography . |
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the electronic properties of this compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy for thermochemical properties (e.g., ionization potentials, electron affinities) .
- Basis Sets : Apply 6-311++G(d,p) for geometry optimization and vibrational frequency analysis.
- Key Outputs :
- HOMO-LUMO gaps to assess reactivity.
- Partial charges on the furan ring and carbonyl groups for understanding nucleophilic/electrophilic sites .
Validation against experimental IR/NMR data ensures reliability .
Q. What crystallographic strategies are effective for resolving the solid-state structure of this compound?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution diffraction .
- Software : SHELX suite for structure solution (SHELXD) and refinement (SHELXL). Key steps:
- Phase determination via direct methods.
- Anisotropic refinement of non-H atoms.
- Hydrogen placement via riding models .
- Validation : Check R-factor convergence (<5%) and CIF-deposited data for reproducibility .
Q. How does this compound interact with biological macromolecules, and what assays can quantify these interactions?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence polarization to measure binding affinity to targets like soluble epoxide hydrolase (sEH). Competitive assays with 14,15-epoxyeicosatrienoic acid as substrate .
- Metabolite Profiling : LC-MS/MS to identify urinary metabolites (e.g., N-furoylglycine) in preclinical models .
- Molecular Docking : AutoDock Vina for predicting binding modes with proteins (e.g., NF-κB), validated by mutagenesis studies .
Q. What are the stability and degradation pathways of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Hydrolysis Studies : Incubate in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via HPLC:
- Acidic Conditions : Cleavage of the amide bond to yield furan-2-yl-glyoxylic acid.
- Basic Conditions : Decarboxylation of the acetic acid moiety .
- Kinetic Analysis : Use Arrhenius plots to calculate activation energy (E) and shelf-life predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
